Cas no 2580093-18-9 (tert-butyl (3S,4S)-3-aminooxane-4-carboxylate)
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27728403
- 2580093-18-9
- tert-butyl (3S,4S)-3-aminooxane-4-carboxylate
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- Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(12)7-4-5-13-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m0/s1
- InChI Key: HEVMGGVPHJVPPE-JGVFFNPUSA-N
- SMILES: O1CC[C@H](C(=O)OC(C)(C)C)[C@@H](C1)N
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.6Ų
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728403-1g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 1g |
$1515.0 | 2023-09-10 | ||
| Enamine | EN300-27728403-5g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 5g |
$4391.0 | 2023-09-10 | ||
| Enamine | EN300-27728403-10g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 10g |
$6512.0 | 2023-09-10 | ||
| Enamine | EN300-27728403-0.05g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
| Enamine | EN300-27728403-0.1g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
| Enamine | EN300-27728403-0.25g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
| Enamine | EN300-27728403-0.5g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 0.5g |
$1453.0 | 2025-03-19 | |
| Enamine | EN300-27728403-1.0g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
| Enamine | EN300-27728403-2.5g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 | |
| Enamine | EN300-27728403-5.0g |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate |
2580093-18-9 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 |
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on tert-butyl (3S,4S)-3-aminooxane-4-carboxylate
tert-butyl (3S,4S)-3-aminooxane-4-carboxylate: A Comprehensive Overview
The compound tert-butyl (3S,4S)-3-aminooxane-4-carboxylate (CAS No. 2580093-18-9) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds and advanced materials. This compound belongs to the class of amino oxazolines, which are widely studied for their unique properties and applications in drug discovery, catalysis, and polymer science. The tert-butyl group attached to the oxazoline ring provides steric bulk, which can influence the molecule's reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the importance of tert-butyl (3S,4S)-3-aminooxane-4-carboxylate in asymmetric catalysis. Researchers have utilized this compound as a chiral ligand in transition-metal-catalyzed reactions, demonstrating its ability to induce high enantioselectivity in processes such as aldol additions and Michael additions. The stereochemistry of the compound, specifically the (3S,4S) configuration, plays a crucial role in determining its chiral environment and catalytic performance. This has made it a valuable tool in the development of enantiopure pharmaceuticals and fine chemicals.
In addition to its catalytic applications, tert-butyl (3S,4S)-3-aminooxane-4-carboxylate has been explored for its potential in polymer chemistry. The oxazoline ring can undergo polymerization under specific conditions, leading to the formation of polyoxazolines with tailored properties. These polymers exhibit excellent biocompatibility and tunable mechanical properties, making them suitable for applications in drug delivery systems and biomedical devices. Recent advancements in controlled radical polymerization techniques have further expanded the scope of these materials.
The synthesis of tert-butyl (3S,4S)-3-aminooxane-4-carboxylate involves a multi-step process that typically starts with the preparation of an amino alcohol intermediate. This intermediate undergoes cyclization to form the oxazoline ring, followed by esterification with tert-butanol to introduce the ester group. The stereochemistry of the product is controlled during the cyclization step through careful optimization of reaction conditions. Recent studies have focused on improving the efficiency and scalability of this synthesis pathway to meet the growing demand for this compound in both academic and industrial settings.
Another area of active research involving tert-butyl (3S,4S)-3-aminooxane-4-carboxylate is its application as a building block in medicinal chemistry. The compound's ability to form stable metal complexes has led to its use as a ligand in transition-metal-mediated reactions for synthesizing complex natural products and drug candidates. For instance, palladium-catalyzed cross-coupling reactions using this ligand have shown remarkable efficiency in constructing biologically relevant molecules with high stereoselectivity.
Furthermore, tert-butyl (3S,4S)-3-aminooxane-4-carboxylate has been investigated for its potential as a chiral selector in enantioselective separations. Its unique combination of steric bulk and hydrogen bonding capabilities makes it an effective chiral stationary phase in chromatographic separations. Recent advancements in chiral recognition mechanisms have provided deeper insights into how this compound interacts with analytes at the molecular level, paving the way for its use in high-throughput screening processes.
In summary, tert-butyl (3S,4S)-3-aminooxane-4-carboxylate is a versatile compound with wide-ranging applications across multiple disciplines. Its role as a chiral catalyst ligand, polymer precursor, and medicinal chemistry building block underscores its importance in modern chemical research. As new synthetic methods and applications continue to emerge, this compound is poised to remain at the forefront of chemical innovation for years to come.
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